Tetrofosmin

Beschreibung

Eigenschaften

IUPAC Name |

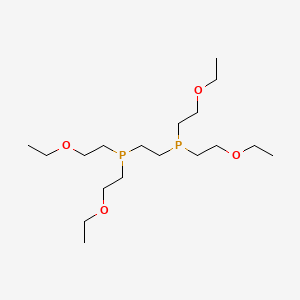

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWJONLQSHEGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCP(CCOCC)CCP(CCOCC)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155591 | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127502-06-1 | |

| Record name | Tetrofosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127502-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrofosmin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127502061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrofosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrofosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETROFOSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J0KPB596Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exploring Non-Cardiac Applications of Technetium-99m Tetrofosmin Imaging: A Technical Guide

Introduction

Technetium-99m (⁹⁹ᵐTc) Tetrofosmin is a lipophilic cationic radiopharmaceutical initially developed and widely used for myocardial perfusion imaging.[1][2][3][4] Its chemical structure, [⁹⁹ᵐTc(this compound)₂O₂]⁺, allows it to passively diffuse across cell membranes.[5] The mechanism of uptake is primarily driven by negative transmembrane and mitochondrial potentials, leading to its accumulation in viable, metabolically active cells, particularly within mitochondria-rich tissues. While its cardiac applications are well-established, the oncotropic properties of ⁹⁹ᵐTc-Tetrofosmin have led to its exploration in a variety of non-cardiac applications, primarily in the field of oncology, but also in parathyroid and inflammation imaging. This guide provides a technical overview of these applications for researchers, scientists, and drug development professionals.

Mechanism of Cellular Uptake and Retention

The utility of ⁹⁹ᵐTc-Tetrofosmin in tumor imaging is predicated on its cellular uptake mechanism. As a lipophilic cation, it passively crosses the cell membrane and accumulates within the cell's cytoplasm and mitochondria, driven by the negative electrical potentials across these membranes. Cancer cells, which often exhibit higher metabolic rates and consequently more negative mitochondrial membrane potentials compared to normal cells, tend to show increased uptake of ⁹⁹ᵐTc-Tetrofosmin.

However, retention is also critically influenced by the expression of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that can actively transport various substrates, including chemotherapeutic agents and ⁹⁹ᵐTc-Tetrofosmin, out of the cell. Therefore, high P-gp expression in a tumor can lead to rapid washout of the tracer, while low expression results in higher retention and better tumor visualization. This characteristic allows ⁹⁹ᵐTc-Tetrofosmin to serve as a functional imaging biomarker for P-gp expression, potentially predicting tumor response to certain chemotherapies.

Oncologic Applications

⁹⁹ᵐTc-Tetrofosmin has been investigated for imaging various malignancies, including breast, lung, and thyroid cancers.

Breast Cancer

Scintimammography with ⁹⁹ᵐTc-Tetrofosmin serves as a valuable adjunct to conventional mammography, especially in cases with equivocal findings or in patients with dense breast tissue. It helps in differentiating benign from malignant lesions and can detect recurrent disease.

Quantitative Data for Scintimammography

| Study/Application | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |

| Breast Cancer Detection | ||||

| Differentiating Benign/Malignant | ~92 (23/25) | 100 (2/2) | 100 (23/23) | 50 (2/4) |

| Recurrent Disease vs. Mammography | 78 | - | - | - |

Experimental Protocol: ⁹⁹ᵐTc-Tetrofosmin Scintimammography

-

Patient Preparation: No specific preparation such as fasting is required.

-

Radiopharmaceutical Administration: 740-1,110 MBq (20-30 mCi) of ⁹⁹ᵐTc-Tetrofosmin is administered intravenously into a vein in the arm contralateral to the suspected breast lesion.

-

Injection-to-Imaging Time: Imaging typically begins 10-15 minutes post-injection.

-

Imaging Acquisition:

-

Views: Planar images are acquired in the prone lateral and anterior supine positions.

-

Camera: A large field-of-view gamma camera with a low-energy, high-resolution collimator is used.

-

Parameters: A 10-20% energy window is centered at 140 keV. Images are acquired for 5-10 minutes per view into a 256x256 matrix. SPECT or SPECT/CT may also be performed for better lesion localization.

-

Lung and Thyroid Cancer

⁹⁹ᵐTc-Tetrofosmin has shown utility in imaging lung and thyroid cancers. In lung cancer, its uptake can be an indicator of P-gp expression and may help predict response to chemotherapy. For thyroid cancer, it is particularly useful for detecting recurrent or metastatic disease, especially in patients with elevated thyroglobulin levels but negative radioiodine scans. An advantage is that patients do not need to discontinue thyroid hormone replacement therapy before the scan.

Quantitative Data for Lung and Thyroid Cancer Imaging

| Application | Parameter | Value |

| Lung Cancer (SCLC) | Tumor/Background Ratio (Good Response) | 1.8 ± 0.3 |

| Tumor/Background Ratio (Poor Response) | 1.2 ± 0.3 | |

| Thyroid Cancer | Sensitivity for Distant Metastases | 85-88% |

Parathyroid Imaging

⁹⁹ᵐTc-Tetrofosmin is an effective agent for the localization of hyperfunctioning parathyroid tissue (adenomas or hyperplasia) in patients with hyperparathyroidism. Its performance is comparable to the more commonly used ⁹⁹ᵐTc-Sestamibi.

A key difference in kinetics is the washout profile. While Sestamibi often shows differential washout (slower from parathyroid adenoma, faster from thyroid tissue), this phenomenon is generally not observed with this compound. Therefore, delayed imaging with this compound does not typically add diagnostic value, and a subtraction technique with ⁹⁹ᵐTc-pertechnetate is often considered mandatory for accurate localization.

Quantitative Data for Parathyroid Imaging

| Study Comparison | Sensitivity (%) | Specificity (%) | Accuracy (%) |

| This compound vs. Sestamibi | 75 | - | - |

| This compound (TF/TC Subtraction) | 76 | 92 | 83 |

| Thallium (TL/TC Subtraction) | 52 | 85 | 65 |

Experimental Protocol: ⁹⁹ᵐTc-Tetrofosmin Parathyroid Scintigraphy (Subtraction)

-

Patient Preparation: No specific preparation is required.

-

Thyroid Scan: Administer ⁹⁹ᵐTc-pertechnetate intravenously to delineate the thyroid gland. Acquire an anterior planar image.

-

This compound Administration: Administer ⁹⁹ᵐTc-Tetrofosmin intravenously.

-

Imaging Acquisition:

-

Timing: Begin imaging 5-10 minutes after this compound injection.

-

Views: Acquire anterior planar images of the neck and mediastinum.

-

Parameters: Use a gamma camera with a pinhole or parallel-hole collimator. Acquire for 10 minutes.

-

-

Image Processing: The pertechnetate image is digitally subtracted from the this compound image. Any remaining focal uptake outside the thyroid gland is suspicious for parathyroid adenoma.

Inflammation and Infection Imaging

While less common, ⁹⁹ᵐTc-Tetrofosmin has been explored for imaging sites of inflammation and infection. The mechanism is similar to tumor uptake, as inflammatory cells (like activated macrophages and lymphocytes) exhibit increased metabolic activity and membrane potential, leading to tracer accumulation. This application is still largely investigational and is not as established as its use in oncology or parathyroid imaging. It may serve as an alternative when other methods, like labeled white blood cell scans, are not feasible.

Conclusion

⁹⁹ᵐTc-Tetrofosmin is a versatile radiopharmaceutical with significant utility beyond its primary indication in cardiac imaging. Its uptake mechanism, which is dependent on cellular and mitochondrial membrane potentials and modulated by P-gp expression, makes it a powerful tool for oncologic imaging. It provides high sensitivity for detecting various cancers and can offer prognostic information regarding multidrug resistance. In parathyroid imaging, it is a reliable alternative to ⁹⁹ᵐTc-Sestamibi. As imaging technology, particularly hybrid SPECT/CT, continues to advance, the role of ⁹⁹ᵐTc-Tetrofosmin in these non-cardiac applications is likely to be further refined, providing valuable diagnostic information for clinicians and researchers.

References

- 1. [99mTc]sestamibi and [99mTc]this compound in oncology: SPET and fusion imaging in lung cancer, malignant lymphomas and brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Technetium-99m Radiopharmaceuticals for Ideal Myocardial Perfusion Imaging: Lost and Found Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technetium-99m-tetrofosmin as a new radiopharmaceutical for myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auntminnie.com [auntminnie.com]

Technical Guide: Tetrofosmin as a Potential Marker for Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Technetium-99m (99mTc) Tetrofosmin is a lipophilic cationic complex initially developed and widely used for myocardial perfusion imaging.[1][2][3] Its favorable properties, including rapid myocardial uptake and clearance from non-target tissues, have made it a staple in nuclear cardiology.[2][4] However, emerging research has highlighted its potential beyond cardiac imaging, positioning this compound as a valuable tool for investigating fundamental cellular processes.

This technical guide explores the utility of this compound as a marker for cellular metabolism, focusing on its relationship with mitochondrial function and the expression of multidrug resistance (MDR) proteins. We will delve into the mechanisms of its cellular uptake and retention, provide detailed experimental protocols, present quantitative data, and visualize key pathways and workflows.

Mechanism of Action as a Metabolic Marker

The utility of this compound as a metabolic marker stems from its physicochemical properties as a lipophilic cation. Its accumulation within cells is not mediated by specific transporters but rather by a process of potential-driven diffusion across the plasma and mitochondrial membranes.

Cellular Uptake and Mitochondrial Accumulation

This compound's cellular uptake is a multi-step, metabolism-dependent process:

-

Passive Diffusion: As a lipophilic cation, this compound diffuses across the negatively charged plasma membrane of viable cells. This process is dependent on the transmembrane potential.

-

Mitochondrial Sequestration: The primary driver for this compound retention is the highly negative mitochondrial membrane potential (ΔΨm), which is substantially more negative than the plasma membrane potential. This strong electrochemical gradient pulls the cationic tracer into the mitochondrial matrix.

Therefore, the extent of this compound accumulation is a direct reflection of cellular and, more importantly, mitochondrial bioenergetic status. Cells with high metabolic activity and healthy, well-polarized mitochondria exhibit higher this compound retention. Studies have shown that metabolic inhibitors like 2,4-dinitrophenol can significantly reduce its uptake. While a significant portion of this compound is associated with mitochondria, a considerable amount also remains in the cytosol, distinguishing it from other tracers like 99mTc-Sestamibi, which shows more predominant mitochondrial localization.

Marker for P-glycoprotein (P-gp) and Multidrug Resistance (MDR)

A critical application of this compound in oncological research is its role as a substrate for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP). These transporters are ATP-dependent efflux pumps that actively expel a wide range of xenobiotics, including many chemotherapy drugs, from the cell.

-

Efflux Mechanism: In cancer cells overexpressing P-gp or MRP, this compound that has entered the cell is actively pumped out.

-

Inverse Correlation: This leads to a significantly lower net cellular accumulation of the tracer. Numerous studies have demonstrated an inverse correlation between this compound uptake and the expression levels of P-gp and MRP in various tumor cell lines and patient tissues.

-

Functional Imaging: This property allows for the non-invasive, functional imaging of MDR status. Low tumor uptake of this compound can indicate a high likelihood of resistance to P-gp substrate chemotherapies.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating this compound's behavior in different cellular contexts.

Table 1: Cellular Uptake of 99mTc-Tetrofosmin in Various Cancer Cell Lines

| Cell Line | Type | 99mTc-Tetrofosmin Uptake (% dose/mg protein at 60 min) | Reference |

| MCF-7 | Human Breast Adenocarcinoma (P-gp low) | 6.8 ± 0.6 | |

| ZR-75 | Human Breast Adenocarcinoma (P-gp low) | 8.2 ± 0.2 | |

| HL60/WT | Human Promyelocytic Leukemia (MRP low) | 12.79 ± 0.47 | |

| HL60/DOX | Doxorubicin-Resistant Leukemia (MRP high) | 1.35 ± 0.23 |

Table 2: Effect of MDR Modulators on 99mTc-Tetrofosmin Accumulation in Resistant Cells

| Cell Line | MDR Phenotype | Modulator | Change in this compound Accumulation | Reference |

| MatB/AdrR | P-gp High | PSC833 | Dose-dependent increase | |

| MCF-7/AdrR | P-gp High | PSC833 | Dose-dependent increase | |

| HL60/DOX | MRP High | Verapamil (10 µM) | 302% of control | |

| H69LX4 | P-gp High | Verapamil, PSC833 | Significant increase in accumulation |

Table 3: Correlation of this compound Uptake with P-gp Expression in Breast Cancer Patients

| P-gp Expression Status | Number of Patients | Tumor-to-Background (T/B) Ratio (Mean ± SD) | Reference |

| Positive | 12 | 1.20 ± 0.12 | |

| Negative | 18 | 1.94 ± 0.30 | |

| P-gp & MRP Positive | 10 | 1.15 ± 0.10 | |

| P-gp & MRP Negative | 10 | 2.19 ± 0.15 |

Experimental Protocols

Protocol for 99mTc-Tetrofosmin Cellular Uptake Assay

This protocol details a typical experiment to measure the net accumulation of 99mTc-Tetrofosmin in cultured cells.

-

Cell Culture: Plate cells (e.g., MCF-7, HL60) in 12-well plates at a density of 4 x 105 cells/well and culture for 48 hours to allow adherence.

-

Preparation of Radiotracer: Prepare 99mTc-Tetrofosmin according to the manufacturer's instructions (e.g., Myoview kit). Dilute the tracer in a suitable buffer (e.g., modified Hank's balanced salt solution or culture medium) to a final activity of approximately 150 kBq/mL.

-

Pre-incubation (for modulator studies): To assess the effect of MDR modulators, pre-incubate a subset of cells with the modulator (e.g., 10 µM Verapamil or 1 µM PSC833) for 30-60 minutes at 37°C.

-

Incubation: Remove the culture medium and add 0.5 mL of the 99mTc-Tetrofosmin solution to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C in a 5% CO2 atmosphere.

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 1N NaOH or a suitable lysis buffer to each well.

-

Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.

-

Protein Assay: Determine the protein concentration in each well using a standard method (e.g., bicinchoninic acid assay) to normalize the radioactivity counts to the amount of cellular protein.

-

Data Analysis: Express the results as a percentage of the initial dose accumulated per milligram of cell protein.

Protocol for Mitochondrial Membrane Potential (MMP) Assay

This protocol uses a fluorescent dye to measure MMP, which can be correlated with this compound uptake.

-

Cell Preparation: Culture cells under the same conditions as for the this compound uptake assay.

-

Dye Loading: Incubate cells with a fluorescent MMP-sensitive dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 at 37°C for 20-30 minutes, following the dye manufacturer's protocol.

-

Positive Control (Depolarization): Treat a subset of cells with a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) at a concentration of 5-10 µM to induce mitochondrial depolarization.

-

Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths for the chosen dye.

-

Data Analysis: Compare the fluorescence intensity of experimental cells to that of control and FCCP-treated cells to determine relative changes in MMP.

Visualizations: Pathways and Workflows

Diagram 1: this compound Cellular Transport and Retention

References

An In-Depth Technical Guide to Tetrofosmin: Degradation Pathways and Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrofosmin, a key ligand in the formulation of the radiopharmaceutical Technetium-99m (⁹⁹ᵐTc) this compound, is a diphosphine compound critical for myocardial perfusion imaging. The stability of both the this compound ligand and its technetium complex is paramount to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the degradation pathways of this compound and its ⁹⁹ᵐTc complex, alongside a detailed analysis of its stability under various conditions. It consolidates data on radiochemical and chemical stability, outlines experimental protocols for stability assessment, and visualizes key processes to support research and development in radiopharmaceuticals.

Introduction to this compound

This compound, chemically known as 6,9-Bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane, is a lipophilic diphosphine ligand.[1] When complexed with the metastable radioisotope Technetium-99m, it forms [⁹⁹ᵐTc(this compound)₂O₂]⁺, a cationic complex used for diagnostic imaging of the myocardium.[2][3][4] The biodistribution and imaging characteristics of ⁹⁹ᵐTc-Tetrofosmin are directly linked to the integrity of this complex. Therefore, understanding its stability and potential degradation is crucial for formulation development, shelf-life determination, and ensuring patient safety.

Chemical Structure of this compound:

-

Systematic Name: 6,9-Bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane

-

Molecular Formula: C₁₈H₄₀O₄P₂

-

Molecular Weight: 382.46 g/mol

The structure features two phosphine groups linked by an ethylene bridge, with each phosphorus atom also bonded to two 2-ethoxyethyl groups. The presence of ether linkages and phosphine moieties dictates its chemical reactivity and potential degradation pathways.

Degradation Pathways

The degradation of this compound can be categorized into two main areas: the degradation of the ⁹⁹ᵐTc-Tetrofosmin complex (radiochemical instability) and the chemical degradation of the this compound ligand itself.

Radiochemical Degradation of ⁹⁹ᵐTc-Tetrofosmin

The stability of the radiolabeled complex is of utmost importance for the quality of the final injectable product. The primary degradation pathway for ⁹⁹ᵐTc-Tetrofosmin involves the dissociation of the complex, leading to the formation of radiochemical impurities. The two major radiochemical impurities are:

-

Free Pertechnetate (⁹⁹ᵐTcO₄⁻): This is the unbound form of Technetium-99m as eluted from the generator. Its presence indicates incomplete labeling or dissociation of the complex.

-

Hydrolyzed-Reduced Technetium (⁹⁹ᵐTcO₂): This impurity forms when the reduced technetium, intended to be complexed with this compound, undergoes hydrolysis.

The presence of these impurities can lead to poor image quality and unnecessary radiation dose to non-target organs.

A potential radiochemical degradation pathway can be visualized as follows:

Chemical Degradation of the this compound Ligand

The this compound ligand, being a phosphine, is susceptible to chemical degradation, particularly oxidation. The phosphorus atoms in phosphines have a lone pair of electrons, making them prone to oxidation to form phosphine oxides. This oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.

While specific forced degradation studies on the this compound ligand are not extensively published in the public domain, general knowledge of phosphine chemistry suggests the following potential degradation pathways:

-

Oxidation: The primary degradation pathway is likely the oxidation of one or both phosphorus atoms to form the corresponding phosphine oxide(s). This would alter the ligand's ability to chelate technetium effectively.

-

Hydrolysis: The ether linkages in the 2-ethoxyethyl side chains could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely under typical storage conditions.

-

P-C Bond Cleavage: While less common, cleavage of the phosphorus-carbon bonds could occur under harsh conditions, leading to a breakdown of the ligand structure.

A simplified representation of the potential oxidative degradation is shown below:

Stability Analysis

The stability of ⁹⁹ᵐTc-Tetrofosmin is assessed through various analytical methods that quantify the radiochemical purity over time and under different storage conditions.

Factors Affecting Stability

Several factors can influence the stability of the ⁹⁹ᵐTc-Tetrofosmin complex:

-

Time: The radiochemical purity of the reconstituted kit decreases over time. The reconstituted product is typically recommended for use within a specific timeframe (e.g., 12 hours) to ensure it remains above the minimum acceptable purity level.

-

Temperature: Storage temperature plays a crucial role. Refrigeration (2-8°C) is generally recommended for the lyophilized kit, while the reconstituted product can be stored at controlled room temperature (2-25°C). Studies have shown that storage at lower temperatures can prolong the stability of fractionated kits.

-

pH: The pH of the reconstituted solution should be within a specified range (typically 7.5-9.0) to ensure optimal complexation and stability.

-

Presence of Oxidants: The presence of oxidizing agents can lead to the degradation of both the stannous chloride reductant in the kit and the this compound ligand itself, resulting in lower radiochemical purity.

-

Radioactivity Concentration: High concentrations of Technetium-99m can potentially lead to radiolysis, where the radiation itself causes the breakdown of the complex and the ligand.

Quantitative Stability Data

The following table summarizes the radiochemical purity of ⁹⁹ᵐTc-Tetrofosmin under different storage conditions, as reported in various studies. A radiochemical purity of ≥ 90% is generally considered the acceptable limit.

| Storage Condition | Time Post-Reconstitution | Radiochemical Purity (%) | Reference |

| Room Temperature | Up to 12 hours | > 90% | |

| 4°C (Fractionated Kit in Vials) | Up to 15 days | > 95% | |

| -20°C (Fractionated Kit in Vials) | Up to 15 days | > 95% | |

| 4°C (Fractionated Kit in Syringes) | Up to 15 days | > 80% | |

| -20°C (Fractionated Kit in Syringes) | Up to 15 days | > 90% |

Experimental Protocols for Stability Analysis

The assessment of this compound stability, particularly its radiochemical purity, involves chromatographic techniques.

Radiochemical Purity Testing

The most common method for determining the radiochemical purity of ⁹⁹ᵐTc-Tetrofosmin is thin-layer chromatography (TLC).

Standard TLC Method (as per package insert):

-

Stationary Phase: Instant thin-layer chromatography silica gel (ITLC-SG) strips.

-

Mobile Phase: A mixture of acetone and dichloromethane (typically 35:65 v/v).

-

Procedure:

-

A small spot of the reconstituted ⁹⁹ᵐTc-Tetrofosmin solution is applied to the origin of the ITLC-SG strip.

-

The strip is developed in a chromatography tank containing the mobile phase.

-

After development, the strip is dried and cut into sections.

-

The radioactivity in each section is measured using a gamma counter.

-

-

Interpretation:

-

Free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (Rf ≈ 1.0).

-

The ⁹⁹ᵐTc-Tetrofosmin complex migrates to an intermediate position (Rf ≈ 0.4-0.6).

-

Hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂) remains at the origin (Rf ≈ 0).

-

-

Calculation: The radiochemical purity is calculated as the percentage of the total activity that corresponds to the ⁹⁹ᵐTc-Tetrofosmin complex.

Workflow for Standard TLC Analysis:

Forced Degradation Studies (Hypothetical Protocol)

To investigate the chemical degradation pathways of the this compound ligand, forced degradation studies would be necessary. A general protocol for such a study is outlined below.

-

Objective: To identify potential degradation products of the this compound ligand under various stress conditions.

-

Materials: this compound drug substance, various stress agents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide), high-purity solvents, analytical instrumentation (e.g., HPLC-UV, LC-MS).

-

Stress Conditions:

-

Acid Hydrolysis: this compound solution in HCl (e.g., 0.1 M) at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: this compound solution in NaOH (e.g., 0.1 M) at elevated temperature (e.g., 60°C).

-

Oxidation: this compound solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: this compound solid or in solution heated to a high temperature (e.g., 80°C).

-

Photodegradation: this compound solution exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Analytical Method: A stability-indicating HPLC method would need to be developed and validated to separate the parent this compound from its degradation products. Mass spectrometry (LC-MS) would be crucial for the identification and structural elucidation of the degradants.

Logical Flow for a Forced Degradation Study:

Conclusion

The stability of this compound, both as a standalone ligand and as a complex with Technetium-99m, is a critical quality attribute. While the radiochemical degradation pathways leading to free pertechnetate and hydrolyzed-reduced technetium are well-understood and routinely monitored, the chemical degradation of the this compound ligand itself, particularly through oxidation, warrants further investigation through formal forced degradation studies. A thorough understanding of all potential degradation pathways is essential for the development of robust formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, for ensuring the delivery of a safe and effective diagnostic imaging agent to patients. This guide provides a foundational understanding for researchers and professionals working to advance the science and application of this compound in nuclear medicine.

References

Unraveling the Dynamics of Tetrofosmin: A Technical Deep Dive into Lipophilicity and Cellular Uptake

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the lipophilic nature of Tetrofosmin and its intricate mechanisms of cellular uptake. This whitepaper synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes, serving as a critical resource for the advancement of radiopharmaceutical research.

This compound, a key agent in myocardial perfusion imaging, is a lipophilic, cationic complex that readily diffuses across cell membranes.[1][2][3] Its effectiveness hinges on its ability to accumulate in viable myocardial tissue, a process governed by its physicochemical properties and interaction with cellular machinery.[1]

Lipophilicity: A Key Determinant of Cellular Entry

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (Log P), is a crucial factor in its ability to traverse the lipid bilayers of cell membranes. For this compound, a predicted Log P value of 3.85 underscores its fat-soluble nature, facilitating its passive diffusion into cells.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H40O4P2 | PubChem |

| IUPAC Name | 2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane | PubChem |

| Predicted Log P | 3.85 | DrugBank Online |

| Charge | Cationic | ResearchGate, Dove Medical Press |

The Journey into the Cell: Mechanisms of this compound Uptake

The cellular uptake of Technetium-99m (⁹⁹ᵐTc) this compound is a multi-faceted process primarily driven by passive diffusion across the sarcolemmal and mitochondrial membranes. This movement is propelled by the negative membrane potential of viable cells. While the primary mechanism is passive, studies have revealed that the uptake is also a metabolism-dependent process.

Once inside the cell, ⁹⁹ᵐTc-Tetrofosmin predominantly localizes within the cytosol, with a smaller fraction entering the mitochondria. This subcellular distribution is a key factor in its retention and subsequent imaging properties. The uptake and retention of this compound are influenced by cellular ion homeostasis and mitochondrial membrane potentials.

Several studies have investigated the influence of various inhibitors on this compound uptake to elucidate the specific pathways involved. Metabolic inhibitors such as iodoacetic acid and 2,4-dinitrophenol have been shown to inhibit uptake, confirming its dependence on cellular metabolism. Interestingly, cation channel inhibitors do not affect uptake, suggesting that this is not a primary route of entry.

Furthermore, research indicates that the Na+/H+ antiporter system may play a partial role in the transport of ⁹⁹ᵐTc-Tetrofosmin across the cell membrane. In the context of hepatic clearance, organic cation transporters OCT1 and OCT2 have been identified as contributors to the uptake of this compound in the liver.

Table 2: Factors Influencing ⁹⁹ᵐTc-Tetrofosmin Cellular Uptake

| Factor | Effect on Uptake | Mechanism/Observation | Source |

| Cell Membrane Potential | Driving Force | Negative potential facilitates passive diffusion of the cation. | |

| Cellular Metabolism | Dependent | Uptake is inhibited by metabolic inhibitors. | |

| Mitochondrial Membrane Potential | Influential | Perturbation of mitochondrial potential affects mitochondrial accumulation. | |

| Na+/H+ Antiporter System | Partial Involvement | Inhibition of this system partially reduces uptake. | |

| Organic Cation Transporters (OCT1/OCT2) | Hepatic Uptake | Mediate the transport of this compound into liver cells. | |

| Cation Channel Blockers | No Effect | Uptake is not mediated by cation channels. |

Experimental Protocols: A Methodological Overview

The investigation of this compound's lipophilicity and cellular uptake employs a range of established experimental techniques.

Determination of Lipophilicity (Log P)

Cellular Uptake Assays

Cellular uptake studies are typically performed using primary cell cultures (e.g., rat ventricular myocytes) or established cell lines. A generalized protocol involves:

-

Cell Culture: Cells are grown to a suitable confluency in appropriate culture media.

-

Incubation with ⁹⁹ᵐTc-Tetrofosmin: The cells are incubated with a known concentration of ⁹⁹ᵐTc-Tetrofosmin for various time points.

-

Washing: After incubation, the cells are washed with ice-cold buffer to remove extracellular tracer.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a gamma counter to determine the cellular uptake.

To investigate the mechanisms of uptake, various inhibitors are added to the incubation medium prior to or along with the ⁹⁹ᵐTc-Tetrofosmin.

Visualizing the Processes

To further clarify the intricate processes involved in this compound's cellular interactions, the following diagrams illustrate the experimental workflow for a typical cell uptake study and the proposed signaling pathway for its entry into a cardiomyocyte.

Caption: A generalized workflow for determining the cellular uptake of ⁹⁹ᵐTc-Tetrofosmin.

Caption: The cellular uptake of ⁹⁹ᵐTc-Tetrofosmin is primarily via passive diffusion.

References

Core Principles of Tetrofosmin SPECT Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) Tetrofosmin is a lipophilic, cationic radiopharmaceutical agent integral to nuclear cardiology, primarily for myocardial perfusion imaging (MPI) using Single Photon Emission Computed Tomography (SPECT).[1][2] Marketed under the trade name Myoview™, its favorable pharmacokinetic properties and imaging characteristics have established it as a cornerstone for the diagnosis and management of coronary artery disease (CAD).[1] This technical guide provides an in-depth overview of the fundamental principles of 99mTc-Tetrofosmin SPECT imaging, encompassing its mechanism of action, experimental protocols, and quantitative data to support its clinical and research applications.

Mechanism of Action and Cellular Uptake

Following intravenous administration, 99mTc-Tetrofosmin rapidly distributes throughout the bloodstream and is taken up by myocardial cells in proportion to regional blood flow.[1][3] The uptake mechanism is a multi-step process driven by passive diffusion across the sarcolemmal and mitochondrial membranes, facilitated by the agent's lipophilic and cationic nature. The uptake is dependent on mitochondrial membrane potential, leading to its accumulation and retention within the mitochondria of viable myocardial cells. This flow-dependent accumulation allows for the visualization of myocardial perfusion; areas with adequate blood supply exhibit higher tracer uptake, while regions with compromised blood flow, such as in ischemia or infarction, show reduced uptake.

The following diagram illustrates the cellular uptake pathway of 99mTc-Tetrofosmin:

Radiopharmaceutical Properties and Preparation

99mTc-Tetrofosmin is prepared from a sterile, non-pyrogenic kit containing this compound, a diphosphine ligand, and a stannous salt as a reducing agent. The kit is reconstituted with sterile, oxidant-free sodium pertechnetate (99mTcO4-) from a molybdenum-99/technetium-99m generator. The technetium, in its +7 oxidation state in pertechnetate, is reduced by stannous ions to a lower oxidation state, allowing it to form a stable complex with two this compound ligands.

Experimental Protocol: 99mTc-Tetrofosmin Radiolabeling

-

Preparation : Aseptically place a vial from the this compound kit in a lead shield. Sanitize the rubber septum.

-

Venting : Insert a sterile vent needle through the septum.

-

Reconstitution : Add up to 8.8 GBq (240 mCi) of sterile sodium pertechnetate (99mTcO4-) in a volume of 4-8 mL to the vial. The radioactive concentration should not exceed 1.1 GBq/mL (30 mCi/mL).

-

Gas Withdrawal : Before removing the syringe, withdraw 2 mL of gas from above the solution.

-

Mixing : Gently mix the contents for 10 seconds to ensure complete dissolution.

-

Incubation : Incubate the vial at room temperature for 15 minutes.

-

Quality Control : Before administration, the radiochemical purity must be assessed. The pH of the final preparation should be between 7.5 and 9.0.

The following diagram outlines the radiolabeling workflow:

Quality Control

The radiochemical purity of the prepared 99mTc-Tetrofosmin is crucial for optimal imaging and patient safety. The accepted radiochemical purity is typically greater than 90%. Common impurities include free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2). Several chromatographic methods can be employed for quality control.

Experimental Protocol: Radiochemical Purity Testing (Miniaturized Chromatography)

This method provides a rapid assessment of radiochemical purity.

-

System Preparation : Utilize miniaturized instant thin-layer chromatography silica gel (ITLC-SG) strips. The solvent system is a mixture of methylene chloride and acetone (65:35).

-

Spotting : Apply a small, precise volume (e.g., 5 µL) of the prepared 99mTc-Tetrofosmin onto the origin of the ITLC-SG strip.

-

Development : Immediately place the strip in a chromatography tank containing the solvent system.

-

Analysis : After solvent migration, the strip is removed and cut into sections. The radioactivity of each section is measured in a well counter.

-

99mTc-Tetrofosmin and reduced-hydrolyzed 99mTc remain at the origin.

-

Free 99mTc-pertechnetate migrates with the solvent front.

-

-

Calculation : The radiochemical purity is calculated as the percentage of radioactivity corresponding to the 99mTc-Tetrofosmin complex relative to the total radioactivity on the strip.

SPECT Imaging Protocol

Myocardial perfusion imaging with 99mTc-Tetrofosmin is typically performed using a one-day or two-day stress/rest protocol. The one-day protocol is more common, involving two injections of the radiotracer.

Experimental Protocol: One-Day Stress/Rest Myocardial Perfusion SPECT

-

Patient Preparation : Patients should fast for at least 4 hours prior to the study. Certain cardiac medications may be withheld, depending on the clinical question.

-

Stress Imaging :

-

Stress Induction : Stress is induced either by exercise (e.g., treadmill) or pharmacologically (e.g., adenosine, dipyridamole, or dobutamine) for patients unable to exercise.

-

Tracer Injection : At peak stress, an intravenous injection of 185-370 MBq (5-10 mCi) of 99mTc-Tetrofosmin is administered.

-

Image Acquisition : SPECT imaging begins approximately 15-60 minutes post-injection to allow for sufficient clearance of the tracer from the liver and other non-target organs.

-

-

Rest Imaging :

-

Waiting Period : A waiting period of 1 to 4 hours after the stress study is observed.

-

Tracer Injection : A second, higher dose of 555-900 MBq (15-24 mCi) of 99mTc-Tetrofosmin is administered intravenously while the patient is at rest.

-

Image Acquisition : SPECT imaging is performed approximately 15-60 minutes after the rest injection.

-

-

Image Acquisition Parameters :

-

A gamma camera equipped with a low-energy, high-resolution collimator is used.

-

Data is typically acquired over a 180° or 360° arc around the patient's thorax.

-

Electrocardiogram (ECG) gating is often employed to assess left ventricular function, including ejection fraction and wall motion.

-

The following diagram illustrates the one-day stress/rest SPECT imaging workflow:

Data Presentation and Interpretation

The acquired SPECT images are reconstructed to provide cross-sectional views of the heart, which are then compared between the stress and rest studies. Perfusion defects present during stress but not at rest are indicative of reversible ischemia, while defects present during both stress and rest suggest myocardial infarction or scar tissue.

Quantitative Data Summary

The diagnostic performance of 99mTc-Tetrofosmin SPECT has been extensively evaluated. The following tables summarize key quantitative data from various studies.

| Tracer Kinetics and Biodistribution | |

| Parameter | Value |

| Myocardial Uptake (5 min post-injection) | ~1.2% of injected dose |

| Myocardial Uptake (2 hours post-injection) | ~1.0% of injected dose |

| Heart-to-Liver Ratio (15 min post-injection, rest) | 0.7 |

| Heart-to-Liver Ratio (15 min post-injection, exercise) | 1.2 |

| Biological Half-life | 6.03 hours |

| Excretion (within 48 hours) | ~66% of injected dose (40% urine, 26% feces) |

| Diagnostic Accuracy for Coronary Artery Disease | |

| Metric | Value |

| Sensitivity | 60-90% |

| Specificity | 84-85% |

Note: Sensitivity and specificity can vary depending on the patient population, study protocol, and criteria for defining significant coronary artery disease.

Applications Beyond Myocardial Perfusion

While MPI is the primary application, the oncotropic properties of 99mTc-Tetrofosmin have led to its investigation in oncological imaging. Its uptake in various tumors, including breast cancer and thymoma, is attributed to increased blood flow and mitochondrial density in malignant cells.

Conclusion

99mTc-Tetrofosmin SPECT imaging is a robust and well-established modality for the non-invasive assessment of myocardial perfusion and function. A thorough understanding of its fundamental principles, from cellular uptake mechanisms to detailed imaging protocols, is essential for its effective application in both clinical diagnostics and research settings. The favorable characteristics of 99mTc-Tetrofosmin, including rapid myocardial uptake and good image quality, continue to make it a valuable tool in cardiovascular medicine and an agent of interest in other areas such as oncology.

References

Exploring 99mTc-Tetrofosmin for In Vivo Apoptosis Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to non-invasively image apoptosis, or programmed cell death, in vivo holds immense potential for advancing our understanding of various physiological and pathological processes. It is of particular interest in oncology for the early assessment of tumor response to therapy, and in cardiology for evaluating tissue viability following ischemic events. While several radiotracers have been developed to target specific markers of apoptosis, such as the externalization of phosphatidylserine (e.g., 99mTc-Annexin V), there is ongoing interest in exploring alternative and complementary imaging agents.

This technical guide explores the potential of Technetium-99m Tetrofosmin (99mTc-Tetrofosmin), a lipophilic cationic radiopharmaceutical widely used for myocardial perfusion imaging, as a tool for the in vivo imaging of apoptosis. While its application in this domain is still emerging, its mechanism of uptake provides a strong rationale for its use as an indirect marker of apoptotic cell death. This document provides a comprehensive overview of the underlying principles, available data, and proposed experimental protocols for utilizing 99mTc-Tetrofosmin in this novel context.

The Principle of 99mTc-Tetrofosmin Uptake and its Link to Apoptosis

99mTc-Tetrofosmin is a lipophilic, cationic complex that readily diffuses across cell membranes. Its accumulation within cells is primarily driven by the negative mitochondrial and plasma membrane potentials maintained by viable, metabolically active cells. This process is energy-dependent and results in a higher concentration of the tracer in healthy cells compared to the extracellular environment.

The process of apoptosis is characterized by a series of biochemical and morphological changes, including the disruption of mitochondrial function and the loss of plasma membrane integrity. A key event in the apoptotic cascade is the dissipation of the mitochondrial membrane potential (ΔΨm), which is a critical step in the activation of caspases and the progression of programmed cell death. This loss of membrane potential, a hallmark of apoptosis, is hypothesized to lead to a reduced uptake and/or retention of 99mTc-Tetrofosmin in apoptotic cells compared to their viable counterparts. Therefore, a decrease in 99mTc-Tetrofosmin signal in a tumor or tissue following a therapeutic intervention could serve as an indirect indicator of induced apoptosis.

Data Presentation: In Vitro and In Vivo Findings

The investigation of 99mTc-Tetrofosmin for apoptosis imaging is an active area of research. The following tables summarize key quantitative data from published studies.

| Cell Line | Treatment | Apoptosis Detection Method | 99mTc-Tetrofosmin Uptake in Treated vs. Control Cells | Key Finding | Reference |

| MCF-7 (Breast Cancer) | Cisplatin | Annexin V, TUNEL | Lower uptake in cisplatin-treated cells (p<0.01) | Negative correlation between uptake and apoptotic rates | [1] |

| U251MG (Glioblastoma) | Temozolomide (TMZ) | Cell Cycle Analysis | Lower uptake in TMZ-treated sensitive cells (p=0.0159) | No significant change in TMZ-resistant T98G cells | [2] |

Table 1: Summary of In Vitro Studies on 99mTc-Tetrofosmin Uptake in Apoptotic Cells

| Animal Model | Application | Key Findings on Biodistribution | Reference |

| C57BL/6 Mice | Myocardial Perfusion | High uptake in the heart, with clearance from the liver and lungs. | [3] |

| Rats | Myocardial Perfusion | Rapid blood clearance; uptake is a metabolism-dependent process. | [4] |

| Mice with Colorectal Cancer Xenografts | General Tumor Imaging | (Comparative agent: 99mTc-Duramycin) - Provides context for tumor uptake studies. | [5] |

Table 2: Selected In Vivo Biodistribution Data for 99mTc-Tetrofosmin in Preclinical Models

Experimental Protocols

In Vitro Protocol for Assessing 99mTc-Tetrofosmin Uptake in Apoptotic Cells

This protocol is based on methodologies described in the literature for evaluating the correlation between 99mTc-Tetrofosmin uptake and apoptosis in cultured cancer cells.

1. Cell Culture and Induction of Apoptosis:

-

Culture the cancer cell line of interest (e.g., MCF-7, U251MG) to 70-80% confluency in appropriate media.

-

Seed cells in multi-well plates at a predetermined density.

-

Induce apoptosis by treating the cells with a chemotherapeutic agent (e.g., cisplatin, temozolomide) at various concentrations and for different durations. Include an untreated control group.

2. 99mTc-Tetrofosmin Labeling and Incubation:

-

Prepare 99mTc-Tetrofosmin according to the manufacturer's instructions.

-

Following the apoptosis induction period, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a defined activity of 99mTc-Tetrofosmin (e.g., 370 kBq/mL) in serum-free media for a specified time (e.g., 60 minutes) at 37°C.

3. Measurement of 99mTc-Tetrofosmin Uptake:

-

After incubation, remove the radioactive medium and wash the cells multiple times with cold PBS to remove unbound tracer.

-

Lyse the cells using a suitable lysis buffer (e.g., NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Normalize the radioactivity counts to the protein concentration or cell number in each well.

4. Assessment of Apoptosis:

-

In parallel plates treated under the same conditions, quantify the level of apoptosis using established methods such as:

- Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

- Caspase activity assays (e.g., Caspase-3/7).

5. Data Analysis:

-

Compare the normalized 99mTc-Tetrofosmin uptake between the control and treated groups.

-

Correlate the percentage of apoptotic cells or the level of caspase activity with the measured 99mTc-Tetrofosmin uptake.

Proposed In Vivo Protocol for SPECT/CT Imaging of Apoptosis with 99mTc-Tetrofosmin

This hypothetical protocol is designed for a preclinical setting, such as monitoring the response of a tumor xenograft to chemotherapy in a mouse model. It integrates best practices from small animal SPECT imaging protocols.

1. Animal Model and Tumor Induction:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously implant a cancer cell line of interest (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Baseline SPECT/CT Imaging:

-

Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

-

Administer 99mTc-Tetrofosmin (e.g., 37-74 MBq) via tail vein injection.

-

After an appropriate uptake period (e.g., 60-90 minutes), perform a whole-body SPECT/CT scan.

- SPECT Parameters: Use a high-resolution pinhole collimator, set the energy window to 140 keV ± 10%, and acquire for a sufficient duration to obtain good counting statistics.

- CT Parameters: Acquire a CT scan for anatomical co-registration and attenuation correction.

3. Induction of Apoptosis:

-

Following baseline imaging, administer the therapeutic agent intended to induce apoptosis in the tumor.

4. Follow-up SPECT/CT Imaging:

-

At one or more time points post-treatment (e.g., 24, 48, 72 hours), repeat the SPECT/CT imaging procedure as described in step 2.

5. Image Analysis and Quantification:

-

Reconstruct the SPECT and CT images.

-

Fuse the SPECT and CT images for anatomical localization.

-

Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the fused images.

-

Calculate the mean or maximum tracer uptake within the tumor ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a tumor-to-background ratio.

-

Compare the post-treatment tumor uptake to the baseline uptake for each animal.

6. Ex Vivo Validation:

-

After the final imaging session, euthanize the animals and excise the tumors.

-

Perform histological and immunohistochemical analyses on tumor sections to confirm and quantify apoptosis using methods such as:

- TUNEL staining.

- Cleaved caspase-3 staining.

-

Correlate the in vivo SPECT imaging data with the ex vivo measures of apoptosis.

Visualizing the Pathways and Processes

Signaling Pathways and Experimental Workflows

Conclusion

99mTc-Tetrofosmin presents an intriguing, albeit indirect, method for the in vivo imaging of apoptosis. Its established safety profile, widespread availability, and straightforward radiolabeling make it an attractive candidate for further investigation. The fundamental principle of its reduced uptake in cells with compromised membrane potential, a key feature of apoptosis, is sound and supported by in vitro evidence. However, the translation of this concept to robust in vivo applications requires further validation. The proposed experimental protocol provides a framework for researchers to systematically evaluate the utility of 99mTc-Tetrofosmin for monitoring therapy-induced apoptosis in preclinical models. Future studies should focus on direct, quantitative correlations between in vivo 99mTc-Tetrofosmin SPECT imaging and established markers of apoptosis to fully elucidate its potential as a valuable tool in the arsenal of molecular imaging agents.

References

- 1. SPECT and PET radiopharmaceuticals for molecular imaging of apoptosis: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical imaging of therapy response using metabolic and apoptosis molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic evaluation of 99mTc-tetrofosmin versus 99mTc-sestamibi to study murine myocardial perfusion in small animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic evaluation of 99mTc-tetrofosmin versus 99mTc-sestamibi to study murine myocardial perfusion in small animal SPECT/CT | springermedicine.com [springermedicine.com]

Methodological & Application

Application Notes and Protocols for Tetrofosmin Radiolabeling for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Technetium-99m (99mTc) tetrofosmin is a lipophilic cationic complex widely utilized in myocardial perfusion imaging.[1][2] Its uptake mechanism, which is dependent on cellular metabolism and membrane potential, also makes it a valuable tool for in vitro studies in various cell lines to assess mitochondrial function and cell viability.[3][4] This document provides a detailed protocol for the radiolabeling of this compound with 99mTc and its application in in vitro cell culture experiments.

I. Experimental Protocols

A. 99mTc-Tetrofosmin Radiolabeling Protocol

This protocol is based on the use of a commercially available cold kit containing lyophilized this compound.

Materials:

-

This compound cold kit (e.g., Myoview™)

-

Sterile, pyrogen-free 99mTc-pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator

-

Sterile 0.9% sodium chloride (saline) for injection

-

Sterile vials and syringes

-

Lead shielding

Procedure:

-

Allow the lyophilized this compound vial to reach room temperature.

-

Reconstitute the vial with 3 mL of sterile 0.9% saline.[5]

-

Gently swirl the vial to ensure complete dissolution of the powder.

-

Aseptically add the desired amount of 99mTc-pertechnetate to the vial. The radioactivity can range from 10 mCi (370 MBq) up to 480 mCi (17.6 GBq), depending on the experimental needs.

-

Mix gently for 10 seconds.

-

Allow the reaction to proceed at room temperature for at least 15 minutes.

-

Before use, perform quality control checks to determine the radiochemical purity. The pH of the final preparation should be between 7.5 and 9.5.

Workflow for 99mTc-Tetrofosmin Radiolabeling:

Caption: Workflow of 99mTc-Tetrofosmin Preparation.

B. Quality Control: Radiochemical Purity Assessment

It is crucial to determine the radiochemical purity of the 99mTc-tetrofosmin preparation to ensure that the majority of the radioactivity is in the desired chemical form. The primary impurities are free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2). A radiochemical purity of >90% is generally required.

Method: Thin-Layer Chromatography (TLC)

Several TLC methods have been described. Below are two common systems.

System 1: Acetone/Dichloromethane Mixture

-

Stationary Phase: ITLC-SG or Whatman paper 3.

-

Mobile Phase: A fresh mixture of 35:65 acetone/dichloromethane.

-

Procedure:

-

Apply a small spot of the 99mTc-tetrofosmin preparation onto the origin of the TLC strip.

-

Develop the chromatogram in a tank containing the mobile phase.

-

After development, cut the strip into sections and measure the radioactivity of each section using a suitable counter.

-

-

Interpretation:

-

99mTc-tetrofosmin complex moves with the solvent front (Rf: 0.8–1.0).

-

Reduced-hydrolyzed 99mTc and other hydrophilic impurities remain at the origin (Rf: 0).

-

System 2: Miniaturized TLC with 2-Butanone

-

Stationary Phase: Miniaturized ITLC-SG plates (2.5 x 10 cm).

-

Mobile Phase: 2-butanone.

-

Procedure:

-

Spot the sample on the ITLC-SG strip.

-

Develop the chromatogram.

-

-

Interpretation:

-

Free 99mTc-pertechnetate (99mTcO4-) migrates with the solvent front (Rf=1).

-

99mTc-tetrofosmin has a mean Rf value of 0.55.

-

Reduced-hydrolyzed 99mTcO2 remains at the origin (Rf=0).

-

| Parameter | System 1 (Acetone/Dichloromethane) | System 2 (2-Butanone) |

| Stationary Phase | ITLC-SG or Whatman paper 3 | Miniaturized ITLC-SG |

| Mobile Phase | 35:65 Acetone/Dichloromethane | 2-Butanone |

| 99mTc-Tetrofosmin Rf | 0.8 - 1.0 | ~0.55 |

| Free 99mTcO4- Rf | Not separated from complex | 1.0 |

| 99mTcO2 Rf | 0 | 0 |

C. In Vitro Cellular Uptake Protocol

This protocol outlines a general procedure for measuring the uptake of 99mTc-tetrofosmin in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

99mTc-tetrofosmin preparation

-

Gamma counter

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium containing a known concentration of 99mTc-tetrofosmin to each well.

-

Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.

-

At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysate and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

Express the cellular uptake as counts per minute (CPM) per milligram of protein or as a percentage of the initial added activity.

II. Mechanism of Cellular Uptake

The uptake of 99mTc-tetrofosmin into cells is a multi-step process driven by electrochemical gradients. As a lipophilic cation, it passively diffuses across the plasma membrane and subsequently accumulates in the mitochondria due to the negative mitochondrial membrane potential. This process is dependent on cellular metabolic activity.

Signaling Pathway for 99mTc-Tetrofosmin Cellular Uptake:

References

- 1. openmedscience.com [openmedscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake of technetium-99m-tetrofosmin, technetium-99m-MIBI and thallium-201 in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound Cold Kit Fractionation Using Alternative New Method of Quality Control for Testing Radiochemical Purity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 99mTc-Tetrofosmin SPECT Imaging in Small Animals

< This content is not available.

Introduction

Technetium-99m Tetrofosmin (⁹⁹ᵐTc-Tetrofosmin) is a lipophilic cationic radiopharmaceutical used for myocardial perfusion imaging (MPI) to assess coronary artery disease.[1][2][3] Its mechanism involves passive diffusion into myocardial cells, driven by the negative mitochondrial and sarcolemmal membrane potentials, where it is retained, allowing for scintigraphic imaging.[1] In preclinical research, ⁹⁹ᵐTc-Tetrofosmin SPECT (Single Photon Emission Computed Tomography) allows for the non-invasive assessment of cardiac physiology and pathology in small animal models, such as mice and rats.[4] This technique is valuable for studying cardiovascular diseases, evaluating therapeutic interventions, and understanding the biodistribution of the tracer. Compared to other tracers like ⁹⁹ᵐTc-Sestamibi, this compound exhibits more rapid hepatic clearance, which can be advantageous for cardiac imaging.

Principle of the Method

Following intravenous administration, ⁹⁹ᵐTc-Tetrofosmin distributes throughout the body and accumulates in viable myocardial tissue in proportion to blood flow. The technetium-99m isotope emits a 140 keV gamma ray, which is detected by a SPECT scanner. The scanner's detectors rotate around the animal, acquiring a series of 2D projection images from multiple angles. These projections are then computationally reconstructed to create a 3D map of the tracer's distribution, providing a detailed view of myocardial perfusion. When combined with a CT (Computed Tomography) scan, the resulting SPECT/CT images provide both functional (SPECT) and anatomical (CT) information, allowing for precise localization of perfusion defects.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described for SPECT imaging in mice.

I. Materials and Reagents

-

Radiopharmaceutical: Kit for the preparation of ⁹⁹ᵐTc-Tetrofosmin injection (e.g., Myoview™).

-

Radionuclide: Sterile, pyrogen-free Sodium Pertechnetate (⁹⁹ᵐTc) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

-

Saline: 0.9% Sodium Chloride Injection, USP.

-

Animal Model: C57BL/6 mice (or other appropriate strain), adult, male.

-

Anesthesia: Isoflurane (e.g., 1-3% in 100% oxygen).

-

Catheter: 30G needle or tail vein catheter.

-

Equipment:

-

Small animal SPECT/CT scanner with a multi-pinhole collimator.

-

Dose calibrator.

-

Anesthesia delivery system.

-

Animal monitoring system (respiration, temperature).

-

Shielding equipment (vial shields, syringe shields).

-

II. Radiotracer Preparation

-

Reconstitution: Prepare ⁹⁹ᵐTc-Tetrofosmin according to the manufacturer's instructions. This typically involves aseptically adding a specific activity of ⁹⁹ᵐTc-pertechnetate to the lyophilized kit vial.

-

Incubation: Allow the vial to incubate at room temperature for approximately 15 minutes to ensure complete complexation.

-

Quality Control: Verify the radiochemical purity (RCP) of the final product is >90% using an appropriate chromatography method (e.g., TLC).

-

Dose Preparation: Based on the animal's body weight, draw the required activity into a shielded syringe. A typical dose for a mouse is approximately 4 MBq per gram of body weight.

III. Animal Preparation and Radiotracer Administration

-

Anesthesia: Anesthetize the mouse using isoflurane (e.g., 3% for induction, 1.5-2% for maintenance). Monitor the animal's respiratory rate and maintain body temperature using a heating pad.

-

Positioning: Place the animal on the scanner bed in a supine or prone position.

-

Injection: Administer the prepared dose of ⁹⁹ᵐTc-Tetrofosmin intravenously. The retro-orbital route has been shown to provide comparable image quality to tail vein injections for this compound and may be considered.

IV. SPECT/CT Image Acquisition

-

Timing: The optimal imaging time point for this compound in mice is approximately 30 minutes post-injection (PI). Imaging can be performed up to 4 hours PI due to minimal redistribution.

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

-

SPECT Scan: Immediately following the CT scan, begin the SPECT acquisition. A multi-frame acquisition can be useful, for example, six subsequent 10-minute frames, to assess tracer kinetics.

-

Energy Window: Center a 15-20% energy window at 140 keV.

-

Collimator: Use a high-resolution multi-pinhole collimator appropriate for mice.

-

Acquisition Parameters: Typical parameters include 60-120 projections over a 360° rotation.

-

V. Image Reconstruction and Analysis

-

Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM). Apply corrections for attenuation (using the CT map), scatter, and radioactive decay.

-

Image Analysis:

-

Co-register the SPECT and CT images.

-

Draw Regions of Interest (ROIs) on the reconstructed images for various organs, particularly the left ventricular myocardium, liver, and lungs.

-

Quantify the tracer uptake within each ROI. The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as normalized uptake values.

-

Data Presentation

Table 1: Recommended Protocol Parameters for ⁹⁹ᵐTc-Tetrofosmin SPECT in Mice.

| Parameter | Recommendation | Reference |

|---|---|---|

| Animal Model | Adult C57BL/6 Male Mice | |

| Anesthesia | Isoflurane (1.5-2%) | |

| Radiotracer Dose | ~4 MBq / g body weight | |

| Injection Route | Intravenous (Retro-orbital or Tail Vein) | |

| Optimal Imaging Time | 30 minutes post-injection | |

| Acquisition Duration | 10-60 minutes (dynamic or static) |

| SPECT Collimator | Multi-pinhole (mouse) | |

Table 2: Comparative Biodistribution and Washout Data (Mice). Data represents washout from 10 to 60 minutes post-injection.

| Tracer | Injection Route | Left Ventricle (LV) Washout | Image Quality Comparison | Reference |

|---|---|---|---|---|

| ⁹⁹ᵐTc-Tetrofosmin | Tail Vein | 33% | Lower than MIBI | |

| ⁹⁹ᵐTc-Tetrofosmin | Retro-orbital | 22% | Comparable to MIBI | |

| ⁹⁹ᵐTc-Sestamibi (MIBI) | Tail Vein | 16% | High |

| ⁹⁹ᵐTc-Sestamibi (MIBI) | Retro-orbital | Not sig. different from tail vein | High | |

Visualizations

Caption: Experimental workflow for small animal ⁹⁹ᵐTc-Tetrofosmin SPECT/CT imaging.

References

- 1. Effectiveness of 99mTc-tetrofosmin for assessment of heart functions in micropigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myocardial perfusion imaging with 99mTc this compound. Comparison to 201Tl imaging and coronary angiography in a phase III multicenter trial. This compound International Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Systematic evaluation of 99mTc-tetrofosmin versus 99mTc-sestamibi to study murine myocardial perfusion in small animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

Dynamic SPECT Imaging with Tetrofosmin for Myocardial Perfusion Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) Tetrofosmin is a lipophilic cationic radiopharmaceutical widely utilized in myocardial perfusion imaging (MPI) to assess coronary artery disease (CAD). Its favorable pharmacokinetic properties, including rapid myocardial uptake, good retention, and fast clearance from non-target tissues like the liver and lungs, make it suitable for high-quality Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Dynamic SPECT imaging with this compound allows for the quantitative assessment of myocardial blood flow (MBF) and coronary flow reserve (CFR), providing valuable diagnostic and prognostic information beyond relative perfusion assessment.[3] This document provides detailed application notes and protocols for performing dynamic SPECT imaging with 99mTc-Tetrofosmin for perfusion analysis.

Physiological Principle and Signaling Pathway

99mTc-Tetrofosmin is a lipophilic cation that passively diffuses across the sarcolemma and mitochondrial membranes of cardiomyocytes. Its uptake is primarily driven by the negative mitochondrial membrane potential. Once inside the mitochondria, it is sequestered, and its retention is dependent on the metabolic state and viability of the myocardial cells.[4][5] In ischemic but viable myocardium, this compound uptake may be reduced, and delayed imaging can help differentiate viable from non-viable tissue.

Figure 1: Cellular uptake and sequestration of 99mTc-Tetrofosmin.

Experimental Protocols

Patient Preparation

-

Fasting: Patients should fast for at least 4 hours prior to the procedure to minimize gastrointestinal interference.

-

Medication Review: Certain medications (e.g., beta-blockers, calcium channel blockers, nitrates) may interfere with the test and should be withheld if clinically appropriate, as per institutional guidelines.

-

Caffeine and Nicotine: Patients should abstain from caffeine and nicotine for at least 12-24 hours before the study.

Radiopharmaceutical Preparation

-

Reconstitution: Prepare 99mTc-Tetrofosmin according to the manufacturer's instructions.

-

Quality Control: Perform radiochemical purity testing to ensure it meets the required standards (typically >90%).

Imaging Protocols

A one-day rest/stress or stress/rest protocol is commonly used.

One-Day Rest/Stress Protocol:

-

Rest Injection: Administer 222-370 MBq (6-10 mCi) of 99mTc-Tetrofosmin intravenously at rest.

-

Rest Imaging: Begin SPECT imaging 15-60 minutes post-injection.

-

Stress Testing: After a delay of at least 1-2 hours, perform either exercise or pharmacological stress testing.

-

Exercise Stress: Inject the tracer at peak exercise and continue exercise for 1-2 minutes.

-

Pharmacological Stress: Administer a vasodilator (e.g., adenosine, dipyridamole) or inotropic agent (e.g., dobutamine) according to standard protocols. Inject the tracer at the appropriate time during the infusion.

-

-

Stress Injection: Administer 666-1110 MBq (18-30 mCi) of 99mTc-Tetrofosmin.

-

Stress Imaging: Begin SPECT imaging 15-30 minutes post-injection.

Dynamic SPECT Acquisition:

-

Camera: A dual-head or triple-head SPECT or SPECT/CT camera is recommended.

-

Collimator: Low-energy, high-resolution (LEHR) collimator.

-

Energy Window: 20% symmetric window centered at 140 keV.

-

Matrix: 64x64 or 128x128.

-

Acquisition Mode: List-mode or frame-mode acquisition.

-

Dynamic Framing:

-

Initial rapid phase: e.g., 1-second frames for the first minute.

-

Slower subsequent phases: e.g., 30-second frames for the next 15-20 minutes.

-

-

Rotation: 180° for a dual-head camera (e.g., 90° per head) or 360° for a single-head camera, with continuous or step-and-shoot acquisition.

Figure 2: One-day rest/stress dynamic SPECT workflow.

Data Analysis and Quantification

Image Reconstruction

-

Reconstruct the dynamic data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation, scatter, and detector response.

-

Generate time-activity curves (TACs) for the myocardial tissue and the arterial input function (typically from the left ventricular blood pool).

Kinetic Modeling

-

A one-tissue compartment model is commonly used to describe the kinetics of 99mTc-Tetrofosmin. This model estimates the rate of tracer uptake (K1) and clearance (k2) from the myocardium.

-

Myocardial blood flow (MBF) can be quantified from the K1 value.

Figure 3: One-tissue compartment model for 99mTc-Tetrofosmin kinetics.

Quantitative Data Summary

| Parameter | Value | Reference |

| Biodistribution | ||

| Myocardial Extraction Fraction | ~54% | |

| Myocardial Uptake (5 min post-injection) | ~1.2% of injected dose | |

| Liver Uptake (5 min post-injection) | ~7.5% ± 1.7% | |

| Liver Uptake (1 hr post-injection) | ~2.1% ± 1.0% | |

| Blood Pool Activity (10 min post-injection) | <5% | |

| Kinetics | ||

| Myocardial Biological Half-life | 278 ± 32 min | |

| Liver Biological Half-life | 67 ± 16 min | |

| Quantitative Perfusion | ||

| Rest Myocardial Blood Flow (MBF) | 1.1 ± 0.5 ml/min/g | |

| Stress Myocardial Blood Flow (MBF) | 2.3 ± 1.1 ml/min/g | |

| Coronary Flow Reserve (CFR) in Normals | 2.96 ± 1.39 | |

| Coronary Flow Reserve (CFR) in Abnormals | 2.47 ± 1.82 | |

| Diagnostic Performance (vs. Angiography) | ||

| Sensitivity | 60-90% | |

| Specificity | 84-85% |

| Organ-to-Background Ratios | 5 min post-injection | 60 min post-injection | Reference |

| Heart-to-Lung Ratio | 2.49 ± 0.43 | 2.66 ± 0.55 | |

| Heart-to-Liver Ratio | 1.04 ± 0.24 | 1.51 ± 0.44 |

Conclusion